molecular formula C9H11BrClN B571622 (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1307873-37-5

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B571622
M. Wt: 248.548
InChI Key: UDQTVGHTIXPFNZ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine) . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Scientific Research Applications

Synthesis and Analysis

  • A study by Power et al. (2015) discusses the synthesis and identification of bk-2C-B, a substance related to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This substance is analyzed using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry (Power et al., 2015).
  • Prashad et al. (2006) describe an efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighting methods such as Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Chemical Reactions and Properties

  • Rádl et al. (2009) detail the synthesis of a key intermediate in the licofelone synthesis, involving a compound structurally similar to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (Rádl et al., 2009).
  • Ji et al. (2003) explore the selective amination of polyhalopyridines, which may involve reactions similar to those of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (Ji et al., 2003).

Pharmacological Aspects

  • Fuller et al. (1978) investigate a compound analogous to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, examining its effects on neurotransmitter uptake (Fuller et al., 1978).
  • Pettit et al. (2003) conducted a study on the synthesis and biological evaluation of a similar compound, focusing on its potential as an antineoplastic agent (Pettit et al., 2003).

Future Directions

The future directions would depend on the potential applications of the compound. For example, if the compound has medicinal properties, future research could focus on improving its efficacy and safety .

properties

IUPAC Name

(1S)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVGHTIXPFNZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704382
Record name (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

1228570-71-5
Record name (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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